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Prior TKI
Context

Resistance Mutation

Reported Clinical Outcome
(Tumor Response)

Evidence Type

ROS1 G2032R [1] [2] 1 prior ROS1 TKI
[3] (often crizotinib)

Post-crizotinib
progression

ROS1 D2033N [4]

Post-entrectinib
and crizotinib

ROS1 F2004V [5]

NTRK3 G623R
(solvent-front) & F617I
(gatekeeper) [6]

Post-larotrectinib
and selitrectinib

59% Objective Response Rate
(ORR) (10 of 17 patients) [1] [3]

Marked tumor reduction; resolution
of lymphangitic carcinomatosis [4]

Disease response with complete
response at one site; short duration
due to tumor heterogeneity [5]

60% tumor shrinkage at 4 months;
marked clinical improvement [6]

Clinical Trial
Cohort
(TRIDENT-1)

Published Case
Report

Published Case
Report

Published Case
Report

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments used to establish repotrectinib's activity in preclinical

models.
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Protocol 1: Cell-Based Viability and Proliferation Assays

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of repotrectinib against

various mutations [7].

¢ 1. Cell Seeding: Seed 2,500-3,000 ROS1 or NTRK fusion-positive cells (e.g., patient-derived cell
lines like YU1078 for CD74-R0OS1) into 96-well plates in growth media and incubate overnight at
37°C [7].
2. Drug Treatment: Treat cells with serially diluted repotrectinib, comparator TKIs (e.g., crizotinib,
entrectinib, lorlatinib), and controls. Include concentrations covering a range from well below to above
the expected IC50 [7].
3. Incubation: Incubate the plates at 37°C for 72 hours to allow for drug response [7].
4. Viability Measurement:

o Perform Cell Titer-Glo assay per manufacturer's protocol to quantify ATP, a marker of

metabolically active cells [7].
o Measure luminescence to determine cell viability at each drug concentration.
5. Data Analysis:
o Plot dose-response curves using software like GraphPad Prism.

o Calculate IC50 values using non-linear regression analysis of the curve [7].
6. Colony Formation (Optional): For longer-term inhibition assessment, seed cells in 6-well plates

and treat with drug-containing media, replaced every three days. After 14 days, fix plates (4% PFA)
and stain with crystal violet to visualize and count colonies [7].

The following diagram illustrates the workflow for this cell-based assay:
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Protocol 2: In Vivo Mouse Xenograft Models

This protocol evaluates the anti-tumor activity of repotrectinib in live animal models, including those with

intracranial tumors [7].

¢ 1. Model Generation:
o Subcutaneous: Implant 5 x 10”6 ROS1/NTRK fusion-positive cells (suspended in 100 uL)
subcutaneously into the flanks of immunodeficient mice (e.g., nu/nu) [7].
o Intracranial (CNS Metastasis): Anesthetize mice and immobilize in a stereotactic apparatus.

Drill a small burr hole in the skull and implant 5 x 10”5 luciferase-tagged cancer cells in 5 pL
PBS into the right frontal lobe [7].

© 2026 Smolecule. All rights reserved. 3/8 Tech Support


https://www.smolecule.com/products/s541804?utm_src=pdf-body-img
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283448/
https://www.smolecule.com/products/s541804?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

e 2. Group Randomization: Once tumor volumes reach 150-200 mm?, randomly divide animals into
treatment groups (N=5 per group) [7].
¢ 3. Dosing Regimen:
o Administer repotrectinib (e.g., 15 mg/kg, twice daily) via oral gavage.
o Include control groups (vehicle) and comparator TKI groups (e.g., crizotinib 50 mg/kg once
daily) [7].
¢ 4, Tumor Monitoring:
o Measure subcutaneous tumor volumes 2-3 times weekly with electronic calipers. Calculate
volume as 0.5 x length x width? [7].
o For intracranial models, monitor tumor growth via bioluminescence imaging if luciferase-tagged
cells are used.
e 5. Endpoint Analysis:
o Calculate percentage change in tumor volume: (Vt - V0)/VO x 100.
o Calculate Tumor Growth Inhibition (TGI).
o Euthanize mice at the experiment endpoint and process tumors for further analysis (e.qg.,
immunoblotting) [7].

The workflow for establishing and using these in vivo models is as follows:
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Structural Insights and Resistance Testing Logic

Repotrectinib's ability to overcome resistance stems from its compact, macrocyclic structure, which allows
it to bind tightly to the kinase ATP-binding pocket without steric clashes caused by common solvent-front
mutations like G2032R [7] [8]. This compact design is more potent against solvent-front, gatekeeper, and

compound mutations than earlier-generation TKIs or even other next-generation inhibitors like selitrectinib

[6] [8].
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The following diagram outlines the decision logic for testing repotrectinib in a resistant tumor, based on the

mechanisms discussed in the search results.

Tumor progression on

a prior ROS1/NTRK TKI

Perform comprehensive
genomic profiling

Is an on-target resistance
mutation (e.g., G2032R, F2004V) present?

Yes

On-target resistance No on-target mutation
mutation identified (Off-target resistance suspected)

Investigate bypass pathways

Repotrectinib is a (e.g., MET amp, KRAS mut);

repotrectinib may be less effective

potent therapeutic option
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Frequently Asked Questions for Researchers

Q: What are the primary limitations of current data for guiding the clinical use of repotrectinib? A:
The primary evidence comes from single-arm trials and case reports, lacking head-to-head randomized

comparisons with other next-generation TKIs [3]. Tumor heterogeneity is a major challenge, as resistance
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mechanisms can vary between lesions, leading to mixed responses and eventual relapse, as seen with the

F2004V mutation [5].

Q: How should dose-limiting dizziness be managed in a preclinical model or clinical setting? A:
Dizziness is related to the drug's TRK inhibition. In clinical practice, a ramp-up dosing strategy is used (e.g.,
160 mg once daily for 14 days before increasing to twice daily) to improve tolerability [9]. For persistent

dizziness, dose interruption, reduction, and supportive care (e.g., midodrine) have been successfully used [4].

Q: Does repotrectinib have efficacy in NTRK-driven cancers resistant to other TKIs? A: Yes. Case
reports show responses to repotrectinib in tumors with NTRK3 solvent-front (G623R) and gatekeeper
(F6171) mutations that progressed on both larotrectinib and selitrectinib, another next-generation TKI [6].

This is attributed to repotrectinib's distinct macrocyclic structure and higher potency against these mutations

[6] [8].
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repotrectinib-resistance-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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